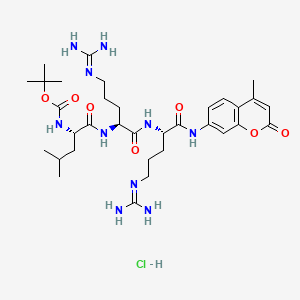

Boc-Leu-Arg-Arg-Amc-HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Leu-Arg-Arg-Amc-HCl involves multiple steps, starting with the protection of the amino acids and the coupling of the peptide chain. The tert-butyl group is used to protect the amino group of leucine, while the arginine residues are protected with the diaminomethylidene group. The final coupling step involves the attachment of the 4-methyl-2-oxochromen-7-yl group to the peptide chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is obtained as a white powder with a purity of over 95%.

化学反応の分析

Types of Reactions

Boc-Leu-Arg-Arg-Amc-HCl undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid residues.

Substitution: The protected groups can be substituted under specific conditions to yield different derivatives

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

科学的研究の応用

Boc-Leu-Arg-Arg-Amc-HCl is extensively used in scientific research, particularly in the following areas:

Chemistry: Used as a substrate in enzymatic assays to study protease activity.

Biology: Employed in the study of proteasome function and protein degradation pathways.

Medicine: Utilized in drug discovery and development, particularly in screening for protease inhibitors.

Industry: Applied in the production of diagnostic kits and research reagents .

作用機序

Boc-Leu-Arg-Arg-Amc-HCl acts as a substrate for proteases, particularly trypsin-like serine proteases. The compound is cleaved by the protease, releasing the 4-methyl-2-oxochromen-7-yl group, which can be detected fluorometrically. This cleavage allows for the measurement of protease activity. The molecular targets include the active sites of proteases, and the pathways involved are related to protein degradation and turnover .

類似化合物との比較

Similar Compounds

Boc-Leu-Gly-Arg-Amc: Another peptide substrate used in enzymatic assays.

Boc-Leu-Ser-Thr-Arg-Amc: Used to measure the activity of different proteases.

Ac-Nle-Pro-Nle-Asp-Amc: A substrate for caspase-like proteases .

Uniqueness

Boc-Leu-Arg-Arg-Amc-HCl is unique due to its high specificity for trypsin-like serine proteases and its use in studying the activity of the Kex2 endoprotease. Its structure allows for precise measurement of protease activity, making it a valuable tool in both research and industrial applications .

生物活性

Boc-Leu-Arg-Arg-Amc-HCl, commonly referred to as Boc-LRR-AMC, is a fluorogenic peptide substrate primarily utilized in protease assays, particularly for studying the activity of proteasomes and serine proteases. This compound has garnered attention due to its specificity and efficacy in various biological applications, including enzyme activity measurement and inhibitor screening.

- Molecular Formula : C₁₁H₁₄ClN₃O₂

- Molecular Weight : 773.8 Da

- CAS Number : 109358-47-6

- Purity : >98% (HPLC and NMR)

Boc-LRR-AMC serves as a substrate for several proteolytic enzymes, including:

- Kex2 Endoprotease : A membrane-bound serine protease from yeast that cleaves substrates at specific sites. Boc-LRR-AMC is particularly effective for measuring Kex2 activity due to its structural compatibility with the enzyme's active site .

- 20S Proteasome : This compound is also a valuable tool for assessing the trypsin-like activity of the 20S proteasome, which plays a crucial role in protein degradation and turnover within cells .

Proteolytic Activity Measurement

Boc-LRR-AMC is widely used in assays to measure proteolytic activity due to its fluorogenic properties. Upon cleavage by active proteases, it releases 7-amino-4-methylcoumarin (AMC), which can be quantified using fluorescence detection methods. This allows researchers to accurately assess enzyme kinetics and substrate specificity.

Table 1: Enzymatic Activity of Boc-LRR-AMC

| Enzyme Type | Activity Measured | Optimal Conditions |

|---|---|---|

| Kex2 Endoprotease | Cleavage of Boc-LRR-AMC | pH 7.5 - 8.5 |

| 20S Proteasome | Trypsin-like activity | 50 - 200 µM concentration |

| TMPRSS2 Protease | Assay development | pH optimized conditions |

Case Studies and Research Findings

-

Kex2 Endoprotease Activity :

Research indicates that Boc-LRR-AMC is an effective substrate for Kex2 endoprotease, demonstrating a significant increase in fluorescence upon enzymatic cleavage, which correlates with enzyme concentration and activity . -

Proteasome Inhibition Studies :

In studies evaluating proteasome inhibitors, Boc-LRR-AMC was utilized to determine the effects of various inhibitors on proteasomal activity. The results showed that pre-treatment with inhibitors such as MG132 significantly reduced the fluorescence signal, indicating decreased proteolytic activity . -

TMPRSS2 Assays :

A study developed an enzymatic assay using Boc-Gln-Ala-Arg-AMC to screen for TMPRSS2 inhibitors relevant to SARS-CoV-2 research. Although not directly involving Boc-LRR-AMC, it highlights the importance of fluorogenic substrates in enzyme assays .

Q & A

Basic Research Questions

Q. What analytical methods are standard for characterizing the purity and structural integrity of Boc-Leu-Arg-Arg-Amc-HCl?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is typically used to assess purity, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirm molecular weight and structural features. For reproducibility, ensure protocols align with established guidelines for reporting experimental details, including solvent systems, column types, and calibration standards . Cross-reference data with primary literature to validate peak assignments in NMR spectra .

Q. How should researchers design a reproducible synthesis protocol for this compound?

- Methodology : Document reaction conditions (e.g., temperature, solvent ratios, coupling reagents) in granular detail, adhering to guidelines for experimental reproducibility . Include step-by-step purification methods (e.g., flash chromatography, recrystallization) and validate each intermediate’s identity via LC-MS or thin-layer chromatography (TLC). For novel synthetic routes, provide comparative yield data against existing methods .

Q. What key considerations should guide a literature review on this compound’s role in enzymatic assays?

- Methodology : Prioritize peer-reviewed journals with robust experimental sections. Critically evaluate whether cited studies specify substrate concentrations, buffer conditions (e.g., pH, ionic strength), and kinetic parameters (e.g., Km, Vmax). Cross-check enzyme sources (e.g., recombinant vs. native) and assay validation methods (e.g., positive/negative controls) to identify protocol gaps .

Advanced Research Questions

Q. How can researchers optimize solid-phase synthesis parameters to improve this compound yields?

- Methodology : Conduct factorial design experiments to test variables such as resin loading capacity, deprotection efficiency (e.g., TFA concentration), and coupling reaction times. Use HPLC-MS to monitor intermediate purity and quantify stepwise efficiencies. Compare results with computational models predicting reaction kinetics under varying conditions .

Q. What strategies resolve contradictions in reported kinetic parameters for this compound across studies?

- Methodology : Replicate conflicting experiments under identical conditions (e.g., enzyme batches, temperature control). Validate instrumentation calibration (e.g., spectrophotometer wavelength accuracy) and statistical methods (e.g., error propagation analysis). If discrepancies persist, propose hypotheses such as allosteric modulation or substrate aggregation, and test via fluorescence polarization or dynamic light scattering .

Q. What are best practices for integrating this compound into multi-component biochemical assays without interference?

- Methodology : Pre-screen for cross-reactivity using control experiments with individual assay components (e.g., fluorogenic substrates, inhibitors). Employ orthogonal detection methods (e.g., fluorescence resonance energy transfer (FRET) paired with HPLC) to confirm specificity. For complex matrices (e.g., cell lysates), include quenching steps or affinity purification to isolate the target reaction .

Q. Data Validation & Reporting

Q. How should researchers address this compound’s hygroscopicity in experimental reproducibility?

- Methodology : Store the compound in desiccated containers with inert gas (e.g., argon) and monitor humidity levels during weighing. Use Karl Fischer titration to quantify residual water content. Report storage conditions and pre-experiment equilibration steps in detail .

Q. What statistical frameworks are appropriate for analyzing dose-response data involving this compound?

- Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50 values, ensuring replicates account for intra- and inter-experimental variability. Use tools like GraphPad Prism or R packages for bootstrap analysis to estimate confidence intervals. Disclose outlier exclusion criteria and normalization methods .

Q. Ethical & Collaborative Considerations

Q. How can researchers ensure inclusive communication when referencing this compound in interdisciplinary studies?

- Methodology : Adopt terminology accessible to non-specialists (e.g., define "Amc" as 7-amino-4-methylcoumarin) and avoid jargon in collaborative manuscripts. Follow ACS Inclusivity Style Guide recommendations for culturally sensitive language, particularly in multinational teams .

Q. What steps validate the reusability of this compound in longitudinal studies?

特性

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52N10O7.ClH/c1-18(2)15-24(43-32(48)50-33(4,5)6)29(47)42-23(10-8-14-39-31(36)37)28(46)41-22(9-7-13-38-30(34)35)27(45)40-20-11-12-21-19(3)16-26(44)49-25(21)17-20;/h11-12,16-18,22-24H,7-10,13-15H2,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,34,35,38)(H4,36,37,39);1H/t22-,23-,24-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBWVBHTRDFEND-NYTZCTPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53ClN10O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。